Synthesis and characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Synthesis and characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for drug discovery and agrochemical development.[1] This document outlines a robust synthetic protocol via Friedel-Crafts acylation, details the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to the preparation and analysis of this and structurally related compounds.
Introduction
Chemical Identity and Structure
2,2-Dimethyl-3'-trifluoromethylpropiophenone, more systematically named 1-(3-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one , is an aromatic ketone characterized by a tert-butyl ketone group and a trifluoromethyl substituent at the meta-position of the phenyl ring.
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Molecular Formula: C₁₂H₁₃F₃O
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Molecular Weight: 230.22 g/mol
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CAS Number: 1533-03-5[2]
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Canonical SMILES: CCC(=O)c1cccc(c1)C(F)(F)F
The molecule's structure combines the steric bulk of a pivaloyl group with the potent electron-withdrawing nature of a trifluoromethyl group, influencing its reactivity and physicochemical properties.
Significance and Applications
The incorporation of trifluoromethyl groups into organic molecules is a cornerstone strategy in modern drug design. The -CF₃ moiety is known to improve key pharmacokinetic properties, including metabolic stability and membrane permeability, by blocking sites of oxidative metabolism and increasing lipophilicity.[1] Consequently, 2,2-Dimethyl-3'-trifluoromethylpropiophenone serves as a critical intermediate for synthesizing more complex molecules with potential therapeutic applications, where these enhanced properties are highly desirable.
Synthesis Methodology: Friedel-Crafts Acylation
The most direct and industrially scalable approach to synthesizing aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3][4] For the target molecule, this involves the reaction of a 3-substituted trifluoromethylbenzene with pivaloyl chloride.
Rationale for Reagent Selection
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Aromatic Substrate: 1-Bromo-3-(trifluoromethyl)benzene is selected as the starting material. The bromine atom does not significantly hinder the reaction and provides a handle for potential future cross-coupling reactions if needed. The trifluoromethyl group is a deactivating group, meaning harsher reaction conditions (e.g., higher temperature or catalyst loading) may be necessary compared to an unsubstituted benzene ring.[5]
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Acylating Agent: Pivaloyl chloride is the source of the 2,2-dimethylpropanoyl group. Its high reactivity makes it an excellent electrophile precursor.
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Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for this transformation. It effectively coordinates with the acyl chloride to generate the highly electrophilic acylium ion required for the substitution.[6] A stoichiometric amount is often required as AlCl₃ complexes with the final ketone product.[3]
Detailed Experimental Protocol
Safety First: This procedure involves corrosive, air-sensitive, and toxic reagents. All operations must be conducted in a certified chemical fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10][11] The reaction apparatus must be scrupulously dried to prevent quenching of the Lewis acid catalyst.
Materials:
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1-Bromo-3-(trifluoromethyl)benzene
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Pivaloyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
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Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
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Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.
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Acyl Chloride Addition: Add pivaloyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 10-15 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C to pre-form the acylium ion complex.[6]
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Substrate Addition: Dissolve 1-Bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the slow, dropwise addition of concentrated HCl until the aqueous layer is acidic. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[6]
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Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil or low-melting solid.
Visualization of Synthesis and Mechanism
Caption: High-level workflow for the synthesis of the target compound.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple.
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δ 7.5-8.2 ppm (m, 4H): A complex multiplet region corresponding to the four protons on the disubstituted aromatic ring.
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δ 1.35 ppm (s, 9H): A sharp, strong singlet integrating to nine protons, characteristic of the chemically equivalent methyl groups of the tert-butyl moiety.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~205 ppm: Ketone carbonyl carbon (C=O).
-
δ ~135-140 ppm: Aromatic quaternary carbon attached to the ketone.
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δ ~122-132 ppm: Aromatic CH carbons and the quaternary carbon attached to the -CF₃ group. The carbon bonded to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
δ ~124 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon.
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δ ~45 ppm: Quaternary carbon of the tert-butyl group.
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δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -63 ppm (s, 3F): A single, sharp peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a definitive signal for confirming the presence and electronic environment of the -CF₃ group.[12]
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The IR spectrum provides confirmation of key functional groups.[13][14]
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~2975 cm⁻¹ (s): C-H stretching from the tert-butyl methyl groups.
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~1695 cm⁻¹ (s): A strong absorption band characteristic of the aryl ketone C=O stretching vibration.
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~1600, 1480 cm⁻¹ (m): C=C stretching vibrations within the aromatic ring.
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~1325, 1170, 1130 cm⁻¹ (s, broad): A series of very strong, characteristic absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group.[15]
Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and identify characteristic fragmentation patterns.
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m/z 230: Molecular ion peak [M]⁺.
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m/z 173: A prominent peak corresponding to the [M - C₄H₉]⁺ fragment, representing the loss of the tert-butyl group. This results in the stable 3-(trifluoromethyl)benzoyl cation.
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m/z 57: A peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming molecular weight. The compound should elute as a single sharp peak under appropriate conditions.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable reversed-phase column (e.g., C18) and a mobile phase such as acetonitrile/water, HPLC can provide a quantitative measure of purity (typically >97% for a purified sample).
Data Summary
Table 1: Physical and Spectroscopic Properties
| Property | Value/Expected Data | Source/Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for aromatic ketones |
| Boiling Point | ~216-217 °C (lit.) | |
| Density | ~1.202 g/mL at 25 °C (lit.) | |
| ¹H NMR (δ, ppm) | 7.5-8.2 (m, 4H), 1.35 (s, 9H) | Structural Prediction |
| ¹³C NMR (δ, ppm) | ~205 (C=O), 122-140 (Ar), 124 (q, CF₃), 45 (Cq), 28 (CH₃) | Structural Prediction |
| ¹⁹F NMR (δ, ppm) | ~ -63 (s) | [12] |
| IR (cm⁻¹) | 2975 (C-H), 1695 (C=O), 1325, 1170, 1130 (C-F) | [13][15] |
| MS (m/z) | 230 [M]⁺, 173 [M-57]⁺ | Fragmentation Analysis |
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone via Friedel-Crafts acylation. The causality behind experimental choices, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been described, forming a self-validating system to ensure the structural integrity and purity of the final product. The protocols and data presented herein serve as a robust resource for chemists engaged in the synthesis of fluorinated building blocks for pharmaceutical and agrochemical research.
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